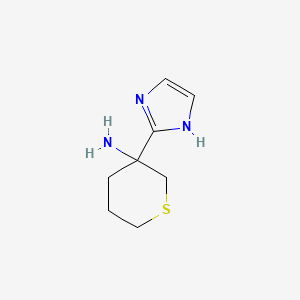
3-amino-N-(5-methylpyridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(5-methylpyridin-2-yl)propanamide is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . It is primarily used for research purposes and is not intended for human use . This compound is characterized by the presence of an amino group, a pyridine ring with a methyl substituent, and a propanamide moiety.
Preparation Methods
The synthesis of 3-amino-N-(5-methylpyridin-2-yl)propanamide typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with appropriate reagents to introduce the amino and propanamide groups. Specific synthetic routes and reaction conditions may vary, but common methods include:
Amidation reactions: Using reagents such as thionyl chloride to activate the carboxylic acid, followed by reaction with an amine to form the amide bond.
Reductive amination: Involving the reduction of an imine intermediate formed from the reaction of an aldehyde or ketone with an amine.
Chemical Reactions Analysis
3-amino-N-(5-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-amino-N-(5-methylpyridin-2-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, although it is not approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(5-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino and pyridine groups can participate in hydrogen bonding, electrostatic interactions, and π-π stacking with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
3-amino-N-(5-methylpyridin-2-yl)propanamide can be compared with other similar compounds, such as:
3-amino-N-(2-pyridinyl)propanamide: Lacks the methyl substituent on the pyridine ring, which can affect its reactivity and biological activity.
3-amino-N-(3-methylpyridin-2-yl)propanamide: Has the methyl group in a different position on the pyridine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-amino-N-(5-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C9H13N3O/c1-7-2-3-8(11-6-7)12-9(13)4-5-10/h2-3,6H,4-5,10H2,1H3,(H,11,12,13) |
InChI Key |
IARIRGFUMANBAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



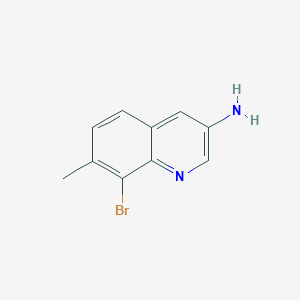
![Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220825.png)
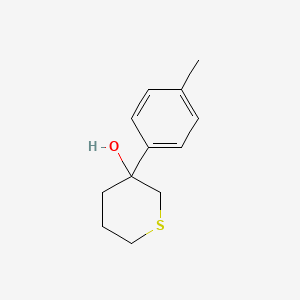
![2-Fluoro-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13220843.png)
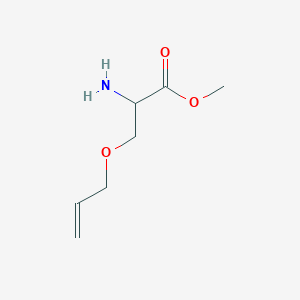
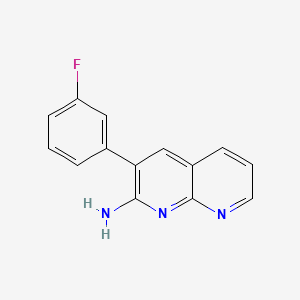
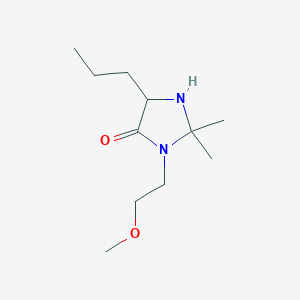
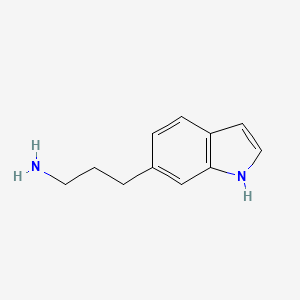
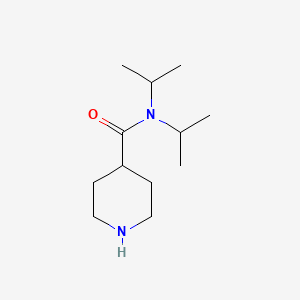
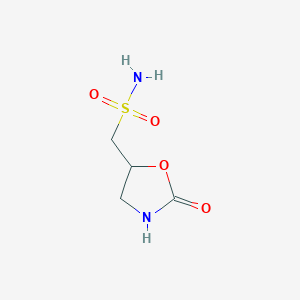
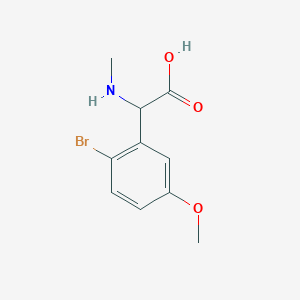
![2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13220892.png)
